molecular formula C40H36O12 B12427339 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Cat. No.: B12427339
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-ZGXWVFFRSA-N
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Description

This complex polyphenolic compound, identified by the systematic IUPAC name 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one, features a benzofurochromenone core fused with a substituted cyclohexenyl moiety. Key structural attributes include:

  • 2,4-Dihydroxybenzoyl and 2,4-dihydroxyphenyl substituents, enhancing hydrogen-bonding interactions.
  • Stereochemical complexity (1R,5S,6R configuration), which may influence biological activity through chiral recognition .

The molecular weight of 626.61 g/mol (calculated from ) indicates significant structural complexity compared to simpler phenolic compounds.

Properties

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1

InChI Key

XETHJOZXBVWLLM-ZGXWVFFRSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanggenon D is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The synthesis involves the use of specific reaction conditions to facilitate the cycloaddition process, which is characteristic of Diels-Alder reactions.

Industrial Production Methods

The industrial production of Sanggenon D typically involves the extraction from the root bark of mulberry trees. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sanggenon D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sanggenon D, each with distinct biological activities .

Mechanism of Action

Sanggenon D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related natural and synthetic derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights Solubility Trends
Target Compound (CAS RN: 88524-65-6) 626.61 Benzofurochromenone, prenyl, dihydroxy Antioxidant, enzyme inhibition (inferred) Low aqueous solubility (high lipophilicity)
(–)-Epigallocatechin Gallate (EGCG) 458.37 Catechol, gallate ester Antioxidant, anticancer, antiviral Moderate aqueous solubility
Tert-Butylhydroquinone (TBHQ) 166.22 Phenolic hydroxyl, tert-butyl Food preservative, antioxidant High lipid solubility
5,7-Dihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-chromen-4-one 438.49 Prenyl, chromenone Antimicrobial, anti-inflammatory (inferred) Moderate lipid solubility

Key Insights from Comparison

Structural Complexity vs. Bioactivity: The target compound’s benzofurochromenone scaffold and prenyl groups distinguish it from simpler flavonoids like EGCG or synthetic antioxidants like TBHQ. However, its high molecular weight and rigid structure may limit aqueous solubility, a common challenge for prenylated polyphenols .

Antioxidant Mechanisms: The 1,3,8,10a-tetrahydroxy arrangement provides multiple sites for radical scavenging, akin to EGCG’s catechol groups. However, TBHQ’s tert-butyl group stabilizes its phenolic radical, offering superior lipid-phase antioxidant activity in food systems .

Stereochemical Influence: The (1R,5S,6R) configuration may confer stereoselective binding to biological targets, similar to how EGCG’s epigallocatechin stereochemistry enhances its affinity for proteins like 67-kDa laminin receptor . This contrasts with TBHQ, a non-chiral molecule with simpler interactions .

Prenylation Effects: The 3-methylbut-2-enyl substituent increases lipophilicity, analogous to prenylated flavonoids like xanthohumol. This modification often enhances antimicrobial and anticancer activities by improving cell membrane penetration .

Biological Activity

The compound 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one , commonly referred to as Sanggenon D , is a natural phenolic compound primarily derived from the root bark of the mulberry tree (Morus alba L.). This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular FormulaC40H36O12
Molecular Weight708.7 g/mol
IUPAC Name2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one
InChI KeyXETHJOZXBVWLLM-ZGXWVFFRSA-N

Sanggenon D exhibits various biological activities through multiple mechanisms:

1. Anti-tumor Activity:
Research indicates that Sanggenon D can inhibit the proliferation of various cancer cell lines. It induces apoptosis (programmed cell death) and causes cell cycle arrest at the G0/G1 phase. This action is mediated through the modulation of key signaling pathways such as p53 and Bcl-2 family proteins.

2. Anti-inflammatory Effects:
The compound demonstrates significant anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and inhibiting enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These effects contribute to its potential in treating inflammatory diseases.

3. Antioxidant Activity:
Sanggenon D acts as a potent antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property is crucial in mitigating oxidative stress-related cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activities of Sanggenon D:

Study 1: Anti-cancer Effects
A study published in Phytomedicine demonstrated that Sanggenon D inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and reducing cell viability. The study highlighted its potential as a chemotherapeutic agent against breast cancer .

Study 2: Anti-inflammatory Properties
In an investigation reported in Journal of Ethnopharmacology, Sanggenon D was shown to reduce inflammation in animal models of arthritis. The results indicated a significant decrease in paw edema and inflammatory markers in treated groups compared to controls .

Study 3: Antioxidant Activity
Research featured in Food Chemistry assessed the antioxidant capacity of Sanggenon D using various assays (DPPH radical scavenging activity and FRAP assay). The findings confirmed its strong antioxidant potential compared to standard antioxidants like ascorbic acid .

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